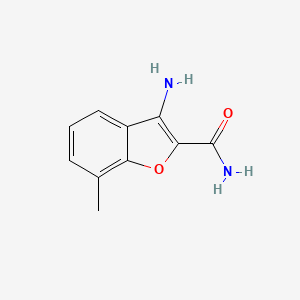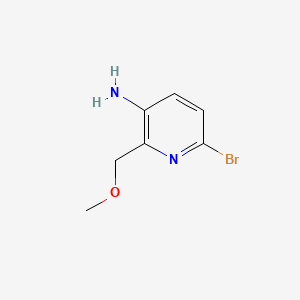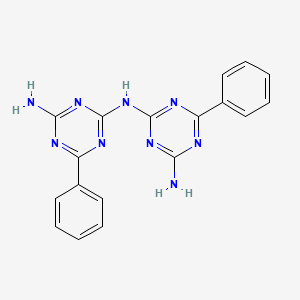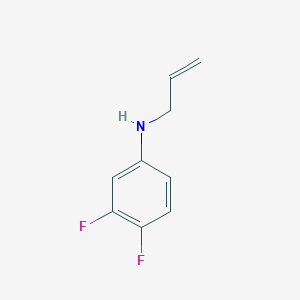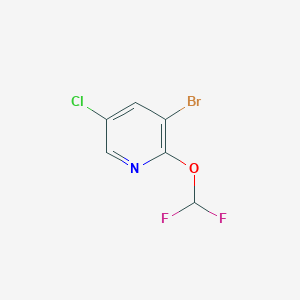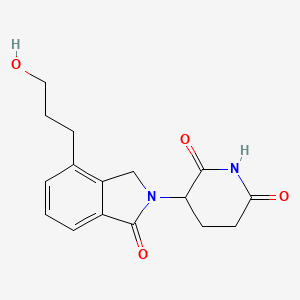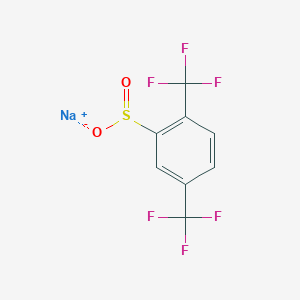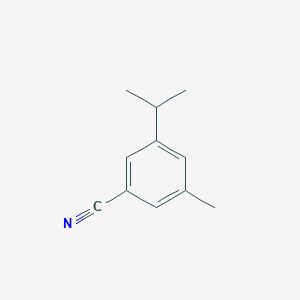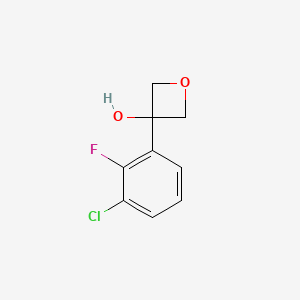
3-(3-chloro-2-fluorophenyl)-3-Oxetanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chloro-2-fluorophenyl)-3-Oxetanol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to an oxetane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-2-fluorophenyl)-3-Oxetanol typically involves the reaction of 3-chloro-2-fluorophenyl derivatives with oxetane precursors under specific conditions. One common method includes the use of 3-chloro-2-fluorophenyl isocyanate as a starting material . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the oxetane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-chloro-2-fluorophenyl)-3-Oxetanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of different alcohols or hydrocarbons.
Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted phenyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce various halogenated phenyl compounds.
Wissenschaftliche Forschungsanwendungen
3-(3-chloro-2-fluorophenyl)-3-Oxetanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-chloro-2-fluorophenyl)-3-Oxetanol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved in these interactions can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-fluorophenyl isocyanate: A related compound used in the synthesis of 3-(3-chloro-2-fluorophenyl)-3-Oxetanol.
3-Chloro-2-fluorophenylboronic acid: Another similar compound with different functional groups and applications.
(3-Chloro-2-fluorophenyl)methanamine: A compound with a similar phenyl ring structure but different substituents.
Uniqueness
This compound is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring and the presence of the oxetane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H8ClFO2 |
|---|---|
Molekulargewicht |
202.61 g/mol |
IUPAC-Name |
3-(3-chloro-2-fluorophenyl)oxetan-3-ol |
InChI |
InChI=1S/C9H8ClFO2/c10-7-3-1-2-6(8(7)11)9(12)4-13-5-9/h1-3,12H,4-5H2 |
InChI-Schlüssel |
OYKUDLFZUMDJPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(C2=C(C(=CC=C2)Cl)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


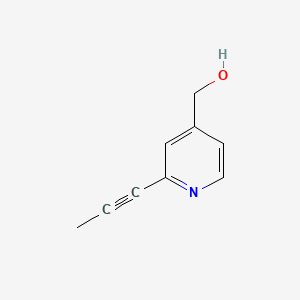
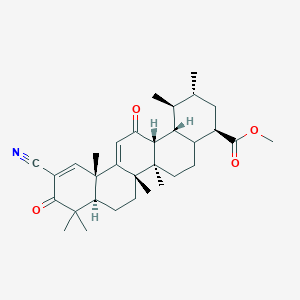
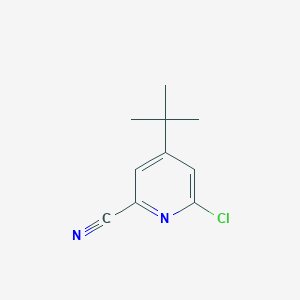
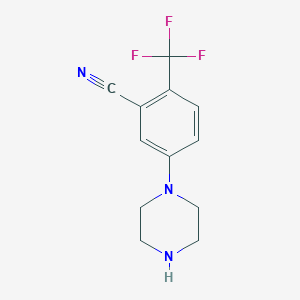
![N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine](/img/structure/B13917766.png)
